![molecular formula C13H21Cl2FN2 B2392709 1-[3-(4-フルオロフェニル)プロピル]ピペラジン二塩酸塩 CAS No. 1266690-58-7](/img/structure/B2392709.png)
1-[3-(4-フルオロフェニル)プロピル]ピペラジン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a propyl chain, which is further connected to a piperazine ring
科学的研究の応用
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride is the serotonin receptor , specifically the 5-HT1A receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
This compound acts mainly as a 5-HT1A receptor agonist , meaning it binds to this receptor and activates it . It also has some affinity for the 5-HT2A and 5-HT2C receptors . Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Pharmacokinetics
It is known that it is metabolized in the liver and excreted renally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The activation of the 5-HT1A receptor and the increased concentration of serotonin and norepinephrine in the synaptic cleft can lead to various molecular and cellular effects. These include mood elevation, reduced anxiety, and increased feelings of happiness. Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
Safety and Hazards
生化学分析
Biochemical Properties
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .
Cellular Effects
The compound’s interaction with serotonin receptors can influence various cellular processes. For instance, it can affect cell signaling pathways related to serotonin, potentially influencing mood, appetite, and sleep. It may also impact gene expression related to these pathways .
Molecular Mechanism
At the molecular level, 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride exerts its effects by binding to serotonin receptors, acting as an agonist. This binding can inhibit the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft and enhancing their signaling .
Temporal Effects in Laboratory Settings
Given its biochemical properties, it is likely that its effects would be observed shortly after administration and could potentially last for several hours .
Dosage Effects in Animal Models
The effects of 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride in animal models have not been extensively studied. It is known that the compound is active at doses between 20 and 150 mg, but higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
Metabolic Pathways
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride is metabolized in the liver, likely involving various Cytochrome P450 enzymes
Transport and Distribution
Given its biochemical properties, it is likely that it can cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its ability to interact with serotonin receptors, it is likely that it localizes to areas of the cell where these receptors are present .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride typically involves the reaction of 4-fluorophenylpropylamine with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-fluorophenylpropylamine and piperazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: A closely related compound with similar chemical properties.
1-(2-Fluorophenyl)piperazine: Another fluorinated piperazine derivative with distinct biological activities.
1-(4-Chlorophenyl)piperazine: A chlorinated analog with different reactivity and applications.
Uniqueness
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride is unique due to the presence of the propyl chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific applications in research and industry.
特性
IUPAC Name |
1-[3-(4-fluorophenyl)propyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16;;/h3-6,15H,1-2,7-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADKQONHKTUXRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2392626.png)

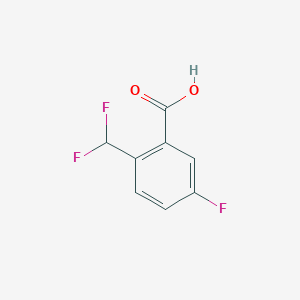
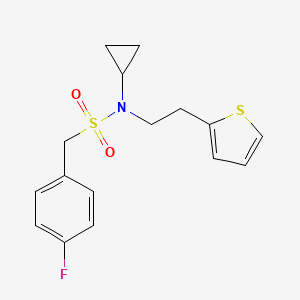
![1-(4-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392631.png)
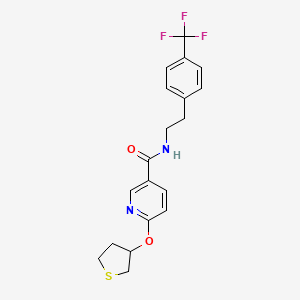
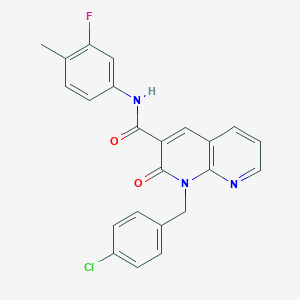
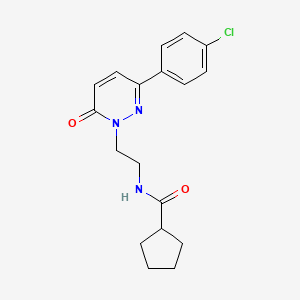

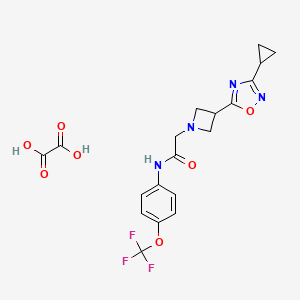
![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one](/img/structure/B2392643.png)
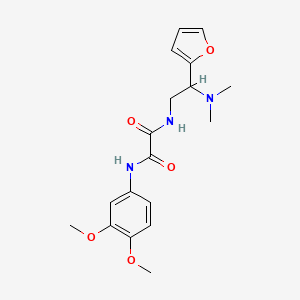
![N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392649.png)
